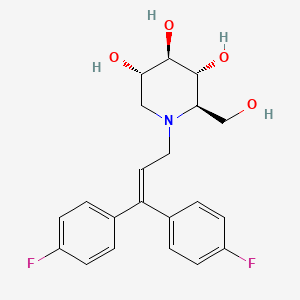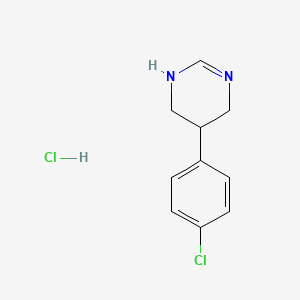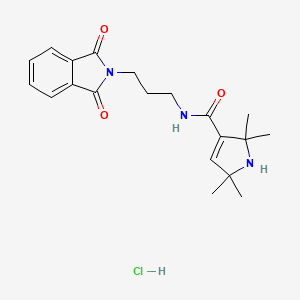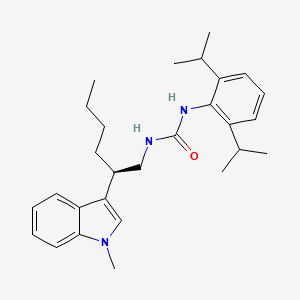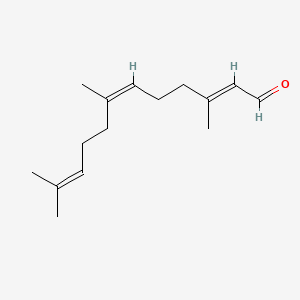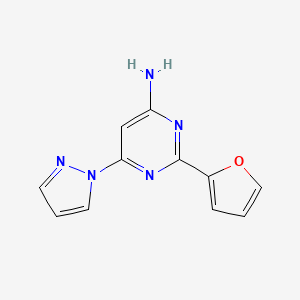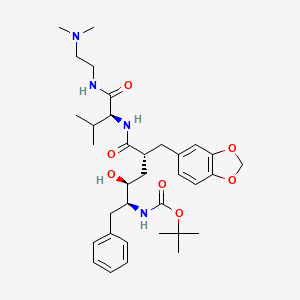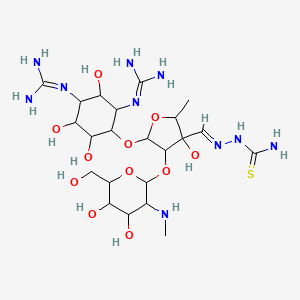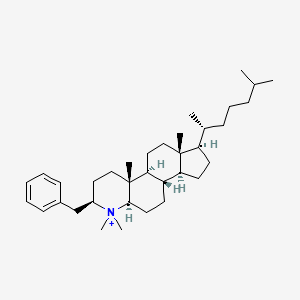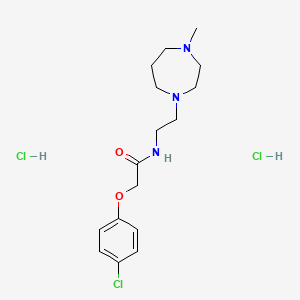
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of an acetamide group, a chlorophenoxy group, and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the Diazepine Ring:
Formation of the Final Compound: The final step involves the reaction of the intermediate with an acetamide derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazepine ring or the chlorophenoxy group.
Reduction: Reduction reactions may target the acetamide group or other functional groups within the molecule.
Substitution: The chlorophenoxy group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines or thiols may be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to interact with specific receptors or enzymes.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-(4-bromophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride
- Acetamide, 2-(4-fluorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride lies in its specific substitution pattern and the presence of the chlorophenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
87654-80-6 |
|---|---|
Molecular Formula |
C16H26Cl3N3O2 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methyl-1,4-diazepan-1-yl)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C16H24ClN3O2.2ClH/c1-19-8-2-9-20(12-11-19)10-7-18-16(21)13-22-15-5-3-14(17)4-6-15;;/h3-6H,2,7-13H2,1H3,(H,18,21);2*1H |
InChI Key |
VOLRMQMSPVOIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)CCNC(=O)COC2=CC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





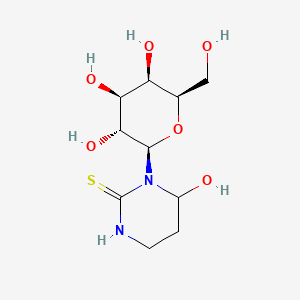
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
